Pfi-1

Epigenetics BET Bromodomain BRD4 Inhibition

PFI-1 (PF-6405761) is a dihydroquinazoline-2-one BET inhibitor from the SGC Epigenetics Probes Collection. Unlike triazolobenzodiazepine-based inhibitors (e.g., JQ1), PFI-1 uniquely downregulates Aurora B kinase, enabling polypharmacology studies in hematological cancers. Its balanced BRD2/BRD4 potency (ratio ≈0.45) ensures uniform target suppression for deconvoluting BET family biology. For in vivo work, the compound's 1–2 h half-life supports pulsatile inhibition via IP/SC routes. The publicly available BRD4 co-crystal structure (PDB: 4E96) makes it ideal for SBDD campaigns. Procure ≥98% purity (HPLC) for reproducible results.

Molecular Formula C16H17N3O4S
Molecular Weight 347.4 g/mol
CAS No. 1403764-72-6
Cat. No. B612194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfi-1
CAS1403764-72-6
SynonymsPFI1;  PFI 1;  PFI-1
Molecular FormulaC16H17N3O4S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O
InChIInChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20)
InChIKeyTXZPMHLMPKIUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pfi-1 (1403764-72-6) as a BET Bromodomain Inhibitor: Baseline Characteristics and Selectivity Profile


Pfi-1 (PF-6405761) is a dihydroquinazoline-2-one small molecule that functions as a selective inhibitor of bromodomain and extra-terminal (BET) family proteins, specifically targeting BRD4 and BRD2 [1]. It acts as an acetyl-lysine mimetic, competitively binding to the acetylated histone recognition pocket of BET bromodomains [2]. Pfi-1 is part of the Structural Genomics Consortium (SGC) Epigenetics Probes Collection, meeting established criteria for a high-quality chemical probe, including potent cellular activity and suitability for in vivo studies [3].

Why Pfi-1 Cannot Be Casually Substituted by Other BET Inhibitors in Research Protocols


While Pfi-1 and other BET inhibitors like JQ1 share a common target class, critical differences in molecular scaffold, selectivity profile, pharmacokinetic properties, and off-target activity preclude simple interchangeability in experimental settings. Pfi-1, a dihydroquinazoline-2-one, exhibits a distinct binding mode compared to the triazolobenzodiazepine (+)-JQ1 [1]. This chemical divergence translates into quantifiable differences in potency against specific BET family members, differential effects on cellular pathways, and unique in vivo pharmacokinetic parameters. Notably, Pfi-1's activity against Aurora B kinase represents a unique polypharmacology not observed with JQ1, which can be either a confounding variable or a strategic advantage depending on the research question [2]. Substitution without validation risks altering experimental outcomes, as demonstrated by the differential suppression of inflammatory cytokines in cellular models .

Pfi-1 Differentiated Evidence: Quantitative Head-to-Head Comparisons Against JQ1 and I-BET762


Pfi-1 vs. JQ1: Differential Potency and Selectivity Profile Across BET Bromodomains

Pfi-1 exhibits a distinct selectivity window within the BET family compared to the widely used probe (+)-JQ1. While both compounds inhibit BRD4, their relative potencies against BRD2 and BRD4 differ. Pfi-1 demonstrates an IC50 of 98 nM for BRD2 and 220 nM for BRD4 in cell-free AlphaScreen assays [1]. In contrast, (+)-JQ1 displays IC50 values of 77 nM and 33 nM for BRD4(1) and BRD4(2), respectively, with a reported IC50 of 17.7 nM for BRD2 (N-terminal) [2]. The resulting BRD2/BRD4 potency ratio is approximately 0.45 for Pfi-1 versus approximately 0.23 for JQ1 (using BRD2 N-terminal and BRD4(1) values), indicating that Pfi-1 has a relatively balanced dual inhibition profile while JQ1 is more biased towards BRD2.

Epigenetics BET Bromodomain BRD4 Inhibition Chemical Probe Selectivity

Pfi-1 Unique Polypharmacology: Aurora B Kinase Inhibition Not Observed with JQ1

Pfi-1 exhibits a unique off-target activity profile, demonstrating significant downregulation of Aurora B kinase in cellular assays. This effect was not observed with the comparator BET inhibitor JQ1 under the same experimental conditions [1]. In leukemic cell lines, exposure to Pfi-1 led to decreased Aurora B kinase levels and attenuated phosphorylation of its substrate histone H3 at serine 10 (H3S10ph). This represents a distinct polypharmacology that is specific to the Pfi-1 chemical scaffold.

Epigenetics Kinase Inhibition Aurora B Polypharmacology Chemical Biology

Pfi-1 vs. I-BET762: Differential In Vivo Pharmacokinetic Profiles in Rodent Models

Pfi-1 demonstrates a distinct pharmacokinetic (PK) profile in rodents that differs from other BET inhibitors like I-BET762, impacting its suitability for specific in vivo study designs. In rats, Pfi-1 administered intravenously (1 mg/kg) exhibits a half-life of 1 hour, a volume of distribution of 1 L/kg, and a plasma clearance of 18 mL/min/kg [1]. Oral bioavailability is low at 32% (2 mg/kg dose) [1]. In mice, subcutaneous administration (2 mg/kg) yields a Cmax of 58 ng/mL with a Tmax of 1 hour and a half-life of approximately 2 hours [1]. In contrast, I-BET762 has been reported to have a longer half-life and higher oral bioavailability in preclinical models, making it more suitable for chronic oral dosing regimens [2].

Pharmacokinetics In Vivo BET Inhibitor Bioavailability Rodent Model

Pfi-1 Cellular Activity: EC50 for IL-6 Suppression in Primary Human Cells

Pfi-1 demonstrates functional activity in a physiologically relevant cellular assay by suppressing interleukin-6 (IL-6) production from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) with an EC50 of 1.89 μM [1]. This EC50 value provides a benchmark for cellular potency that can be directly compared to other BET inhibitors tested in the same or similar assay systems. For context, while direct comparative data for JQ1 in the exact same assay is not always reported, JQ1's cellular potency in other cytokine suppression assays (e.g., IL-6 in macrophage models) is generally in the low nanomolar range, indicating that Pfi-1 may be less potent in this specific cellular context.

Inflammation Cytokine IL-6 PBMC Cellular Assay

Pfi-1 Structural Biology: Co-crystal Structure with BRD4 Reveals Unique Binding Mode

The co-crystal structure of Pfi-1 bound to the first bromodomain of human BRD4 (PDB ID: 4E96) has been solved at 1.92 Å resolution, providing atomic-level detail of its binding mode [1]. The structure reveals that Pfi-1 acts as an acetyl-lysine (Kac) mimetic, with its dihydroquinazoline-2-one core occupying the Kac binding pocket. This structural information is publicly available and allows for direct comparison with other structurally characterized BET inhibitors. For example, (+)-JQ1 (PDB: 3MXF) binds in a similar pocket but with a distinct triazolobenzodiazepine scaffold, leading to different interactions with the protein surface [2].

Structural Biology X-ray Crystallography BRD4 Acetyl-lysine Mimetic Fragment-Based Drug Discovery

Optimal Use Cases for Pfi-1 in Academic and Industrial Research Settings


Target Validation Studies Requiring Balanced BRD2/BRD4 Inhibition

Pfi-1 is particularly well-suited for target validation studies where balanced inhibition of both BRD2 and BRD4 is desired. Its potency ratio (BRD2/BRD4 ≈ 0.45) provides a more equitable suppression of both targets compared to JQ1, which exhibits a stronger bias towards BRD2. This is crucial for deconvoluting the individual contributions of these BET family members in disease models. [1]

Experiments Investigating Aurora B Kinase-Dependent BET Biology

Pfi-1 should be the compound of choice for studies designed to explore the intersection of BET protein function and Aurora B kinase signaling. Its unique ability to downregulate Aurora B, not seen with JQ1, allows researchers to specifically probe this polypharmacology. This is particularly relevant in certain hematological malignancies and other cancers where Aurora B is a validated target. [1]

In Vivo Studies Requiring Pulsatile BET Inhibition via Subcutaneous Dosing

Given its pharmacokinetic profile in rodents (t1/2 ≈ 1-2 hours, low oral bioavailability), Pfi-1 is best utilized in in vivo studies employing subcutaneous or intraperitoneal administration to achieve high peak concentrations for acute target engagement. This pulsatile inhibition can be advantageous for studying the kinetics of BET-dependent transcriptional responses or for minimizing potential on-target toxicities associated with sustained BET suppression. [1]

Structure-Based Drug Design and Fragment-Based Lead Optimization

The high-resolution co-crystal structure of Pfi-1 bound to BRD4 (PDB: 4E96) makes it an invaluable tool for structure-based drug design (SBDD) and fragment-based lead optimization efforts. Researchers can use this structural template to design novel BET inhibitors with improved properties, to understand resistance mutations, or to virtually screen compound libraries. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pfi-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.